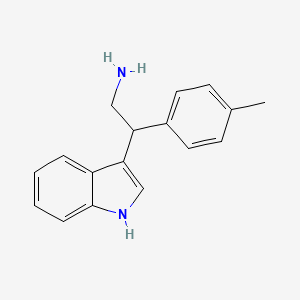

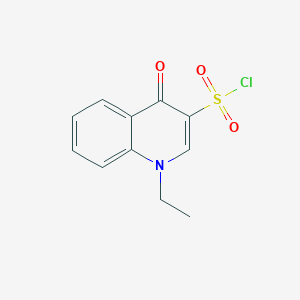

2-(1H-indol-3-yl)-2-(4-methylphenyl)ethanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(1H-indol-3-yl)-2-(4-methylphenyl)ethanamine is a compound related to the indole alkaloid family, which includes a wide range of naturally occurring and synthetically derived substances. Indole and its derivatives are of significant interest due to their complex molecular architecture and biological activities, inspiring chemists to develop new methods for their synthesis (Taber & Tirunahari, 2011).

Synthesis Analysis

The synthesis of 2-(1H-indol-3-yl)-2-(4-methylphenyl)ethanamine involves multiple steps, starting from the construction of the indole core followed by the introduction of the 4-methylphenyl group. Various strategies for indole synthesis have been classified, such as the Fischer, Bartoli, and Madelung syntheses, each providing a unique approach to constructing the indole nucleus and further functionalization (Taber & Tirunahari, 2011).

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity :

- A study synthesized novel derivatives of 2-(1H-indol-3-yl)-2-(4-methylphenyl)ethanamine and evaluated their antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as against fungal species. The compounds displayed significant activity, suggesting potential as antimicrobial agents (Kumbhare et al., 2013).

- Another research created 1‐(1H‐Indol‐3‐yl)ethanamine derivatives that were tested as efflux pump inhibitors against Staphylococcus aureus, showing potential in restoring antibacterial activity of certain antibiotics (Héquet et al., 2014).

Catalytic and Chemical Applications :

- Synthesis of rare-earth metal amido complexes using 2-(1H-indol-3-yl)-2-(4-methylphenyl)ethanamine showed promising results in catalytic activities, especially in the hydrophosphonylation of aldehydes and ketones (Yang et al., 2014).

- Novel imines of tryptamine, including N-cyclohexylidene-2(1H-indol-3-yl) ethanamine, demonstrated significant antimicrobial activity, indicating potential in pharmaceutical synthesis (Rajeswari & Santhi, 2019).

Anticancer Activity :

- A study on the synthesis of piperazine-2,6-dione and its derivatives, including 4-(1H-indole-2-carbonyl)piperazine-2,6-dione, found that some compounds exhibited good anticancer activity against various cancer cell lines (Kumar et al., 2013).

DNA Interaction and Pharmacological Studies :

- Cu(II) complexes of ligands derived from 2-(1H-indol-3-yl)-2-(4-methylphenyl)ethanamine showed DNA binding properties and nuclease activity, indicating potential in DNA interaction studies (Kumar et al., 2012).

- Pharmacological evaluation of indole-derived thiourea compounds showed potential activity in the central nervous system, including antinociceptive and anti-inflammatory actions (Szulczyk et al., 2019).

Eigenschaften

IUPAC Name |

2-(1H-indol-3-yl)-2-(4-methylphenyl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2/c1-12-6-8-13(9-7-12)15(10-18)16-11-19-17-5-3-2-4-14(16)17/h2-9,11,15,19H,10,18H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOLSJOJSKGCNDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CN)C2=CNC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-indol-3-yl)-2-(4-methylphenyl)ethanamine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,5-Dimethyl-6-[5-(oxane-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine](/img/structure/B2493745.png)

![[(4-Ethyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride](/img/no-structure.png)

![2,4-dichloro-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2493754.png)

![[(4-Methoxynaphthyl)sulfonyl][3-(trifluoromethyl)phenyl]amine](/img/structure/B2493760.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methyl-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2493761.png)